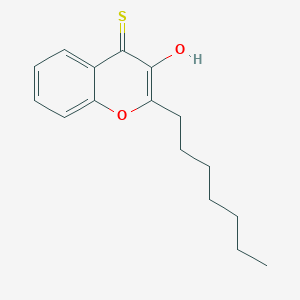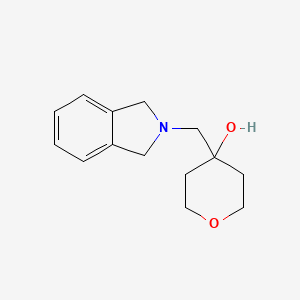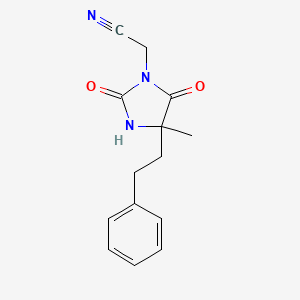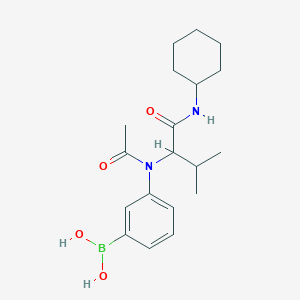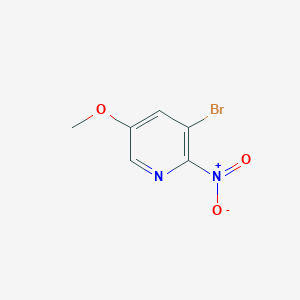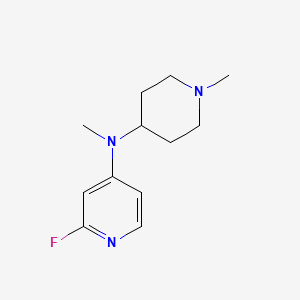
2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine is a synthetic compound that belongs to the class of heterocyclic amines It is characterized by the presence of a fluorine atom, a methyl group, and a piperidine ring attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple precursors such as 4-piperidone. The methylation of the piperidine ring is achieved using methyl iodide in the presence of a base like potassium carbonate.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling with Pyridine Ring: The final step involves coupling the fluorinated piperidine derivative with a pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a ligand in receptor binding studies. It can be used to probe the structure-activity relationships of various biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
作用機序
The mechanism of action of 2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 2-Fluoro-N-(1-methylpiperidin-4-yl)pyridin-4-amine
- N-Methyl-4-piperidinol
- 1-Methyl-4-piperidinamine
Uniqueness
2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable tool in various research applications .
特性
分子式 |
C12H18FN3 |
|---|---|
分子量 |
223.29 g/mol |
IUPAC名 |
2-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine |
InChI |
InChI=1S/C12H18FN3/c1-15-7-4-10(5-8-15)16(2)11-3-6-14-12(13)9-11/h3,6,9-10H,4-5,7-8H2,1-2H3 |
InChIキー |
OYMXWCWSGCDMAK-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)N(C)C2=CC(=NC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


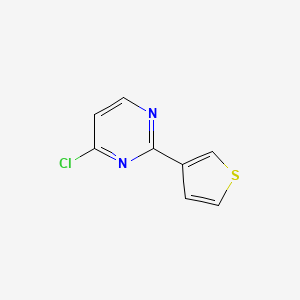
![Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13353142.png)
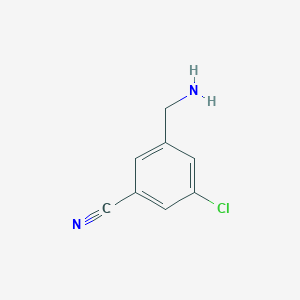
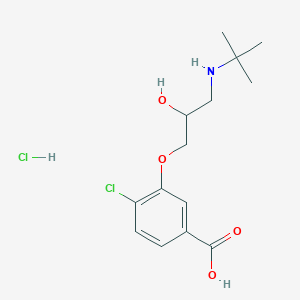

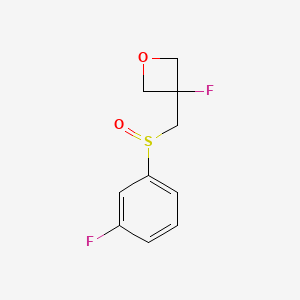
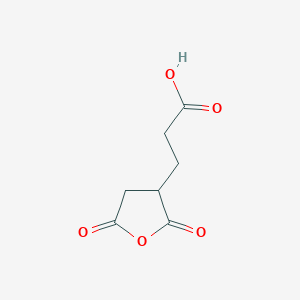
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13353169.png)
